3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1635407-37-2
VCID: VC2730545
InChI: InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19)
SMILES: CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

CAS No.: 1635407-37-2

Cat. No.: VC2730545

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid - 1635407-37-2

Specification

CAS No. 1635407-37-2
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid
Standard InChI InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19)
Standard InChI Key PSYLXNSIVMPPBR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O
Canonical SMILES CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O

Introduction

Structural Characteristics

Chemical Structure

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid consists of a quinoline core with two key substitutions: a 1-methylpyrazole moiety at position 3 and a carboxylic acid group at position 6. This structural arrangement differs notably from the better-studied 2-substituted quinoline-4-carboxylic acid derivatives.

The compound's full chemical name according to IUPAC nomenclature is 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid. Unlike its analogs with modifications at positions 2 and 4, this compound's substitution pattern creates a distinct electronic distribution and spatial arrangement that likely impacts its physicochemical properties and biological activities.

Physical Properties

Based on structural analysis and comparison with similar heterocyclic compounds, the following physical properties can be predicted for 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₄H₁₁N₃O₂Structural composition
Molecular Weight253.26 g/molCalculated from atomic weights
Physical StateSolid at room temperatureCommon for similar carboxylic acids
SolubilityPoor in water; better in polar organic solventsBased on carboxylic acid functionality and aromatic rings
Melting Point220-250°C (estimated)Comparison with similar quinoline carboxylic acids
Log P1.8-2.5 (estimated)Calculated based on structure

The compound likely exhibits characteristic fluorescence due to the quinoline core, which could be useful for analytical detection and biological imaging applications.

Chemical Reactivity

The chemical reactivity of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is governed by its three main functional components:

  • The carboxylic acid group can participate in typical reactions including esterification, amidation, and salt formation.

  • The quinoline nitrogen acts as a weak base and potential metal-coordination site.

  • The pyrazole moiety provides additional basic character and hydrogen-bond accepting capabilities.

This multifunctional nature makes the compound versatile for chemical derivatization, potentially enabling the creation of various prodrugs or conjugates for pharmaceutical applications.

Synthesis Methodologies

Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction represents a viable synthetic strategy, using 3-bromo or 3-iodoquinoline-6-carboxylic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as key intermediates. This approach would likely require palladium catalysis under anhydrous conditions.

Cyclization Approach

An alternative route could involve the construction of the quinoline core through cyclization reactions such as the Friedländer synthesis, starting with appropriately substituted anilines and carbonyl compounds, followed by installation of the pyrazole moiety.

Functional Group Modification

Another viable approach might involve late-stage carboxylation of 3-(1-methyl-1H-pyrazol-4-yl)quinoline through oxidation of a 6-methyl or 6-formyl precursor.

Reaction Conditions and Considerations

Synthetic ApproachKey ReagentsConditionsAnticipated Challenges
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃80-100°C, THF/H₂OCatalyst poisoning, purification
Friedländer Synthesis2-Aminobenzaldehyde, α,β-unsaturated ketonesAcidic conditions, 60-120°CRegioselectivity issues
CarboxylationKMnO₄ or NaOClAqueous conditions, controlled pHOver-oxidation, selectivity

The final synthetic route selection would depend on reagent availability, desired scale, and specific laboratory constraints. Protection of the carboxylic acid group may be necessary during certain reaction sequences to prevent unwanted side reactions.

Medicinal Chemistry Applications

Structure-Activity Relationship Considerations

The unique positioning of substituents in 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid likely creates distinct electronic and spatial properties compared to its isomers. Position 3 of quinoline is less commonly substituted than position 2 or 4 in medicinal chemistry applications, potentially offering novel binding interactions with biological targets.

Structural FeaturePotential Impact on Activity
3-position substitutionAltered dihedral angle between quinoline and pyrazole rings
6-position carboxylic acidEnhanced water solubility; potential for salt formation and improved bioavailability
1-methyl on pyrazolePrevents tautomerism; may improve metabolic stability
Pyrazole at position 4Creates specific hydrogen bonding pattern; affects electronic distribution

These structure-activity relationships could be exploited in drug design for optimizing target interactions and pharmacokinetic properties.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum would likely display:

  • A singlet at approximately δ 3.8-4.0 ppm for the N-methyl group

  • A singlet or doublet at δ 7.9-8.2 ppm for the C5 proton of the pyrazole

  • A singlet at δ 8.0-8.3 ppm for the C3 proton of the pyrazole

  • Complex patterns between δ 7.5-9.2 ppm for the quinoline protons

  • A broad singlet at δ 12.5-13.5 ppm for the carboxylic acid proton

Infrared (IR) Spectroscopy

Key IR bands would include:

  • O-H stretching of carboxylic acid around 3000-2500 cm⁻¹

  • C=O stretching around 1700-1680 cm⁻¹

  • C=N stretching around 1620-1590 cm⁻¹

  • C=C aromatic stretching around 1600-1400 cm⁻¹

Mass Spectrometry

The compound would exhibit a molecular ion peak at m/z 253 with fragment patterns characteristic of quinoline and pyrazole ring systems.

Crystallographic Considerations

The molecule likely adopts a non-planar conformation in the solid state due to steric interactions between the pyrazole and quinoline rings. The carboxylic acid groups may form dimers through hydrogen bonding, influencing crystal packing and physical properties.

Comparison with Related Compounds

Structural Isomers and Analogs

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid differs structurally from its better-characterized isomers like 2-(1-methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic acid . The table below highlights key structural differences and their implications:

CompoundStructural DifferencesImplications
3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acidPyrazole at position 3, COOH at position 6Likely different biological target interactions; altered electronic distribution
2-(1-methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic acidPyrazole at position 2, COOH at position 4More studied; different conformation and biological applications
2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acidAdditional ethyl and methyl substitutions; different substitution patternEnhanced lipophilicity; potentially different metabolic profile

The positional isomerism significantly affects the compounds' electronic properties, three-dimensional structures, and consequently their binding modes with biological targets.

Pharmacophore Analysis

The distinct arrangement of key pharmacophoric elements in 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid—including hydrogen bond acceptors (quinoline N, pyrazole N), hydrogen bond donors (carboxylic acid), and aromatic rings—creates a unique molecular recognition profile potentially applicable to novel therapeutic targets.

Pharmacophoric FeaturePosition in Target CompoundComparison with Isomers
Hydrogen bond acceptor (quinoline N)Position 1Same in all isomers
Hydrogen bond acceptor (pyrazole N)At distance from quinoline NVaried spatial arrangement across isomers
Hydrogen bond donor/acceptor (COOH)Position 6Different spatial arrangement from 4-COOH analogs
π-stacking capabilitiesTwo aromatic ringsSimilar across isomers but with different geometries

This pharmacophore analysis could guide rational design of derivatives with optimized target binding.

Research Applications

Medicinal Chemistry

  • Exploration as a scaffold for kinase inhibitors

  • Development of antimicrobial agents with novel mechanisms

  • Investigation as metal chelators for therapeutic applications

Materials Science

  • Utilization in fluorescent sensing applications

  • Development of metal-organic frameworks using the carboxylic acid as a linker

  • Exploration as components in photoactive materials

Synthetic Methodology

  • Use as a building block for more complex heterocyclic systems

  • Application in developing new cross-coupling methodologies

  • Template for studying regioselective functionalization strategies

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